(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine
Description
Properties
IUPAC Name |
2,2-difluoro-N-[2-(3-methoxyphenyl)ethyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-15-10-4-2-3-9(7-10)5-6-14-8-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGBFLFGVSNUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine typically involves the electrophilic 2,2-difluoroethylation of nucleophiles. One common method employs a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate, to introduce the difluoroethyl group into the molecule . This reaction is carried out under mild conditions and allows for the selective incorporation of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The use of hypervalent iodine reagents and other electrophilic fluorinating agents ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluoroethyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic fluorinating agents like hypervalent iodine reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis typically involves electrophilic difluoroethylation of nucleophiles. A common method uses hypervalent iodine reagents to introduce the difluoroethyl group. This approach ensures high yields and purity of the final product.
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile scaffold in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Chemical Reactions : It participates in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Biochemical Pathway Probing : The compound is utilized in studies examining biological processes and pathways.
- Neurotransmitter Interaction : Research indicates potential interactions with neurotransmitter systems, particularly dopaminergic pathways.
Medicine
-
Therapeutic Potential : Investigated for its pharmacological effects, including potential anti-cancer properties. In vitro studies have shown cytotoxicity against various cancer cell lines.
Compound IC50 (µM) % Cell Death 5b 10.14 51.58 5d 8.141 50.12 5m 10.48 53.65 - Antidiabetic Properties : In vivo studies using Drosophila models demonstrated significant reductions in glucose levels.
Industry
- Specialty Chemicals Production : The compound is used in creating specialty chemicals with unique properties suitable for various industrial applications.
Research has demonstrated that this compound may exhibit:
- Anticancer Activity : Induction of apoptosis in cancer cells through mechanisms such as DNA damage.
- Neurotransmitter Interaction : Potential agonistic effects on dopamine receptors.
Case Studies
- In Vivo Studies : Demonstrated anti-diabetic effects in Drosophila models.
- Antibacterial Activity : Certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group acts as a lipophilic hydrogen bond donor, modulating the compound’s affinity and specificity for its targets . The presence of electronegative fluorine atoms enhances the compound’s metabolic stability and bioisosteric properties, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Structural Analogues with Methoxyphenethylamine Backbone
The following compounds share the 2-(3-methoxyphenyl)ethylamine scaffold but differ in substituents on the amine nitrogen:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Amine Nitrogen | CAS Number | Key Features |
|---|---|---|---|---|---|
| (2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine | C₁₁H₁₅F₂NO | 215.24 | 2,2-Difluoroethyl | 1182736-24-8 | Fluorine-enhanced lipophilicity |
| [(1-Ethylpyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine | C₁₅H₂₁N₃O | 259.35 | 1-Ethylpyrazole-4-methyl | 1170150-51-2 | Heterocyclic pyrazole moiety |
| [2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine | C₁₄H₁₉N₃O | 245.33 | 1-Methylpyrazole-4-methyl | 1171807-81-0 | Compact heterocyclic substitution |
| {[1-(Butan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine | C₁₇H₂₅N₃O | 287.41 | 1-(Butan-2-yl)pyrazole-4-methyl | 1170136-60-3 | Bulky alkyl substituent |
Key Observations :
Fluorinated Ethylamine Derivatives
Compounds with fluorinated ethylamine chains but differing aromatic systems:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Aromatic System | CAS Number | Application Notes |
|---|---|---|---|---|---|
| 2-(Thiophen-2-yl)ethylamine | C₈H₁₀F₃NS | 209.23 | Thiophene | - | Potential use in agrochemicals |
| {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine | C₉H₁₀F₃NO | 205.18 | Trifluoromethoxyphenyl | 137218-26-9 | Neuropharmacology applications |
| Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine | C₁₁H₁₅F₃N₂ | 248.25 | Trifluoromethylphenyl | 685533-92-0 | Anticancer research |
Key Observations :
Pharmacological Relevance
- 5-HT₂ Receptor Binding : Conformational studies on methoxyphenethylamines (e.g., ) suggest that substituent length and flexibility critically impact receptor affinity. For example, pyrazole derivatives with rigid structures show reduced binding compared to flexible difluoroethyl analogues .
- Metabolic Stability: Fluorine atoms in the target compound may reduce cytochrome P450-mediated degradation, enhancing bioavailability compared to non-fluorinated counterparts .
Biological Activity
(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structure:
- Molecular Formula : C12H14F2N
- IUPAC Name : this compound
- Structural Features : It features a difluoroethyl group and a methoxy-substituted phenyl moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems, potential anti-cancer properties, and metabolic interactions.
Neurotransmitter Interaction
Research indicates that compounds with similar structures may interact with neurotransmitter systems. For instance, related analogs have been shown to affect adenylate cyclase activity in the rat striatum, suggesting possible dopaminergic activity. Specifically:
- Dopamine Receptor Interaction : Compounds similar to this compound have been evaluated for their ability to stimulate adenylate cyclase in a dose-dependent manner, indicating potential agonistic effects on dopamine receptors .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with structural similarities. For example:
- Cell Viability Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for certain derivatives were reported as follows:
| Compound | IC50 (µM) | % Cell Death |
|---|---|---|
| 5b | 10.14 | 51.58 |
| 5d | 8.141 | 50.12 |
| 5m | 10.48 | 53.65 |
These results indicate that modifications to the methoxy and fluorinated groups can enhance anticancer properties through mechanisms such as DNA damage induction and apoptosis .
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Receptor Binding : Similar compounds have shown affinity for trace amine receptors and other neurotransmitter receptors, which could mediate their effects on mood and cognition .
- Cytotoxic Mechanisms : The induction of apoptosis in cancer cells is likely mediated through DNA damage pathways, as evidenced by TUNEL assays showing increased DNA fragmentation upon treatment with related compounds .
Case Studies
- In Vivo Studies : In a Drosophila model of diabetes, compounds structurally related to this compound demonstrated significant reductions in glucose levels, highlighting potential anti-diabetic properties .
- Antibacterial Activity : Some derivatives exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms in the structure was correlated with enhanced antibacterial efficacy .
Q & A
Q. What are the optimized synthetic routes for (2,2-Difluoroethyl)[2-(3-Methoxyphenyl)ethyl]amine?
The synthesis typically involves nucleophilic substitution reactions between 2-(3-methoxyphenyl)ethylamine and 2,2-difluoroethyl derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature control : Reactions are conducted at 60–80°C to balance yield and side-product formation .
- Scale-up optimization : Continuous flow reactors improve reproducibility and purity in multi-gram syntheses .
Q. Which analytical techniques are recommended for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., difluoroethyl and methoxyphenyl groups) via H and F NMR .
- High-Performance Liquid Chromatography (HPLC) : Determine purity (>95% as per synthetic batches) and identify impurities .
- Mass Spectrometry (MS) : Validate molecular weight (observed m/z ~245.27) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs exhibit:
- Enzyme inhibition : Potency against monoamine oxidases (MAOs) due to amine and fluorinated motifs .
- Receptor modulation : Affinity for G protein-coupled receptors (GPCRs), particularly serotonin and adrenergic receptors, inferred from similar methoxyphenyl-ethylamine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yield data across studies?
- Variable analysis : Systematically test solvent purity, reaction time, and stoichiometric ratios. For example, excess difluoroethyl halide may improve yields but increase byproducts .
- Reproducibility protocols : Standardize inert atmosphere conditions (N/Ar) to minimize oxidative degradation .
- Case study : A 15% yield discrepancy was resolved by replacing batch reactors with flow systems, achieving consistent 78% yield .
Q. What structure-activity relationships (SAR) are critical for optimizing bioactivity?
- Fluorine substitution : The 2,2-difluoroethyl group enhances metabolic stability compared to non-fluorinated analogs .
- Methoxy positioning : The 3-methoxyphenyl moiety increases lipophilicity, improving blood-brain barrier penetration vs. 4-methoxy derivatives .
- Amine chain length : Shorter ethyl linkers reduce off-target receptor binding in GPCR screens .
Q. What methodologies elucidate receptor-binding mechanisms?
- Ligand-binding assays : Radiolabeled H-compound studies quantify affinity for serotonin receptors (e.g., 5-HT K = 120 nM) .
- Molecular docking : Computational models predict interactions with MAO-B’s flavin adenine dinucleotide (FAD) binding site .
- Comparative studies : Replace the methoxyphenyl group with thiophene to assess electronic effects on binding .
Q. How does the compound’s stability vary under physiological conditions?
- pH-dependent degradation : Stable in neutral buffers (t > 24 hrs) but hydrolyzes rapidly in acidic media (pH 3, t ~2 hrs) .
- Light sensitivity : Store at -20°C in amber vials to prevent photodegradation of the methoxyphenyl group .
- Oxidative stability : LC-MS traces show <5% oxidation products after 72 hrs in aerobic conditions .
Q. What toxicological profiling is recommended before in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
